molecular formula C6H9N3O B12972037 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine

Cat. No.: B12972037
M. Wt: 139.16 g/mol
InChI Key: XIRSAWOPNWJMLK-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine is a heterocyclic compound featuring a cyclopropane ring attached to a 1,2,4-oxadiazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropanamine with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid under dehydrating conditions . The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by neutralization and purification steps.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
  • 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid

Comparison: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties compared to other oxadiazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C6H9N3O/c1-4-8-5(9-10-4)6(7)2-3-6/h2-3,7H2,1H3

InChI Key

XIRSAWOPNWJMLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2(CC2)N

Origin of Product

United States

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